Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by:
- A piperazine core substituted at the 1-position with an ethyl carboxylate group.
- A 3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl chain at the 4-position of the piperazine ring.
- A hydrochloride salt formulation, enhancing solubility and stability.
This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS)-targeted therapies, though its exact biological target remains unspecified in the provided evidence.
Properties
IUPAC Name |
ethyl 4-[3-(1-adamantylmethoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4.ClH/c1-2-27-20(25)23-5-3-22(4-6-23)13-19(24)14-26-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-19,24H,2-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYOVBUXDKEYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the adamantane derivative reacts with piperazine under controlled conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring or the ester group.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine and other oxidants are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Piperazine and other amines are used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced piperazine derivatives, and substituted piperazine compounds .
Scientific Research Applications
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. Research indicates that derivatives similar to Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride exhibit significant antioxidant properties. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 10–20 µg/mL against free radicals such as DPPH and ABTS .
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For example, related derivatives have been tested against different cancer cell lines, revealing significant cytotoxicity. One study reported an IC50 value of 4.36 µM against HCT 116 colon cancer cells, with mechanisms involving the inhibition of critical signaling pathways like tyrosine kinases that are essential for cancer cell proliferation .
Neuroprotective Effects
Neuroprotective properties have also been noted in compounds related to this compound. In vitro studies indicate that these derivatives can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. The proposed mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses .
Case Study 1: Anticancer Efficacy
A study conducted by Yasuda et al. synthesized several piperazine derivatives, including this compound, and evaluated their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This research emphasizes the significance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotective Properties
Another study published in MDPI explored the neuroprotective potential of related compounds using in vivo models. Results indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer’s disease, showcasing their potential for therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperazine ring can interact with various biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Adamantane Moieties
Compound 7 (N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-amine fumarate)
- Structural Features :
- Piperazine core linked to a 2-methoxyphenyl group and a propyl chain terminating in an adamantane-1-amine.
- Fumarate salt formulation.
- Key Differences :
- The target compound uses an adamantylmethoxy ether linkage instead of a direct amine linkage to adamantane.
- The hydroxyl group in the target compound’s propyl chain is absent in Compound 5.
- Pharmacological Implications :
Compound I (3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-triazole-5(4H)-thione)
- Structural Features :
- Adamantane linked to a triazole-thione scaffold with a 4-ethylpiperazine side chain.
- Key Differences: The triazole-thione core replaces the piperazine-ethyl carboxylate system, introducing sulfur-based interactions.
Phenoxy-Substituted Piperazine Analogues (HBK Series)
The HBK compounds (HBK14–HBK19) share a piperazine core with aryloxypropyl/ethoxyethyl side chains but lack adamantane:
- Example: HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) Structural Features:
- Ethoxyethyl linker with a 2,6-dimethylphenoxy group.
- 2-Methoxyphenyl substituent on piperazine.
- Key Differences :
- The adamantane in the target compound is replaced with smaller aromatic groups , reducing steric bulk.
Piperazine Derivatives with Heterocyclic Modifications
Compound 56 (1-(2-(4-(Ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)-4-(pyridin-1-ium-2-yl)piperazine-1,4-dium trichloride)
Tabulated Comparison of Key Features
Biological Activity
Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 366.91 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₀N₂O₄·HCl |
| Molecular Weight | 366.91 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter systems. Ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in conditions such as Alzheimer's disease .
Pharmacological Effects
- Neuroprotective Effects : Several studies have suggested that this compound may possess neuroprotective properties, likely due to its ability to inhibit AChE and modulate cholinergic signaling pathways.
- Antidepressant Activity : Research involving related piperazine compounds has shown potential antidepressant effects, possibly through serotonin receptor modulation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, although specific data on this compound remains limited.
Case Studies and Research Findings
A notable study focusing on piperazine derivatives revealed that certain structural modifications could significantly enhance biological activity against AChE. The study utilized molecular docking techniques to predict binding affinities and interactions at the active site of the enzyme, demonstrating how variations in side chains influence efficacy .
Furthermore, a comparative analysis of various piperazine derivatives highlighted the importance of hydrophobic interactions and hydrogen bonding in determining their biological activity. The findings suggest that optimizing these interactions could lead to more potent inhibitors suitable for therapeutic applications .
Q & A
Q. What are the recommended synthetic methodologies for this compound?
Methodological Answer: The synthesis typically involves coupling reactions using carbodiimide-based reagents. A representative procedure (adapted from adamantane-containing analogs) includes:
- Step 1: Reacting the adamantane-methoxy-hydroxypropyl intermediate with ethyl piperazine-1-carboxylate in dichloromethane (CH₂Cl₂) using HOBt (10 mol%), EDC•HCl, and triethylamine (Et₃N) as a base .
- Step 2: Purification via flash column chromatography (gradient elution with EtOAc/hexane).
- Step 3: Salt formation by treating the product with dry HCl in diethyl ether to yield the hydrochloride salt .
Q. Table 1: Comparison of Synthetic Conditions
Q. How is structural integrity confirmed in academic research?
Methodological Answer: A multi-technique approach is employed:
- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds). For adamantane derivatives, crystal packing often reveals L-shaped conformations with dihedral angles >75° between aromatic and triazole rings .
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of adamantane (δ ~1.6–2.1 ppm for CH₂ groups) and piperazine (δ ~2.5–3.5 ppm for N–CH₂) .
- Melting Point Analysis: Sharp melting points (e.g., 436–438 K) indicate purity .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., sand), avoid water (risk of HCl release), and dispose as hazardous waste .
- Storage: Keep in sealed containers under dry, inert conditions (argon/N₂) to prevent hydrolysis .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Methodological Answer:
- Reagent Selection: Replace EDC•HCl with DMT-MM for milder coupling conditions, reducing racemization .
- Solvent Optimization: Use THF instead of CH₂Cl₂ to enhance solubility of adamantane intermediates .
- Computational Screening: Tools like ICReDD’s reaction path search (quantum chemical calculations) predict optimal stoichiometry and solvent polarity .
Q. Table 2: Side Reaction Analysis
Q. How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
